
4-Amino-2-propyl-7-trifluoromethoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-propyl-7-trifluoromethoxyquinoline is a chemical compound with the molecular formula C13H13F3N2O. It is known for its unique structural features, including a quinoline core substituted with an amino group, a propyl group, and a trifluoromethoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-propyl-7-trifluoromethoxyquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Substitution with Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through nucleophilic aromatic substitution reactions using trifluoromethoxy anions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity .
化学反応の分析
Types of Reactions
4-Amino-2-propyl-7-trifluoromethoxyquinoline undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
科学的研究の応用
4-Amino-2-propyl-7-trifluoromethoxyquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the development of advanced materials, including polymers and coatings
作用機序
The mechanism of action of 4-Amino-2-propyl-7-trifluoromethoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
Similar Compounds
4-Aminoquinoline: Lacks the propyl and trifluoromethoxy groups, making it less hydrophobic and less potent in certain applications.
2-Propylquinoline: Lacks the amino and trifluoromethoxy groups, resulting in different reactivity and biological activity.
7-Trifluoromethoxyquinoline: Lacks the amino and propyl groups, affecting its chemical properties and applications.
Uniqueness
4-Amino-2-propyl-7-trifluoromethoxyquinoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C13H13F3N2O |
|---|---|
分子量 |
270.25 g/mol |
IUPAC名 |
2-propyl-7-(trifluoromethoxy)quinolin-4-amine |
InChI |
InChI=1S/C13H13F3N2O/c1-2-3-8-6-11(17)10-5-4-9(7-12(10)18-8)19-13(14,15)16/h4-7H,2-3H2,1H3,(H2,17,18) |
InChIキー |
ZCJJWOKOSXYNTQ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C2C=CC(=CC2=N1)OC(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


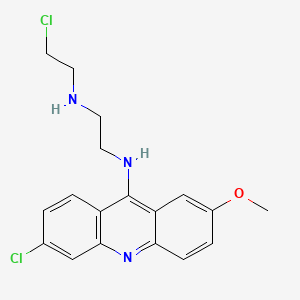
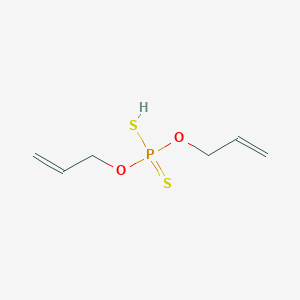

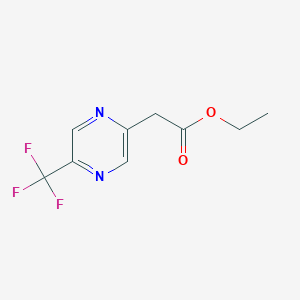

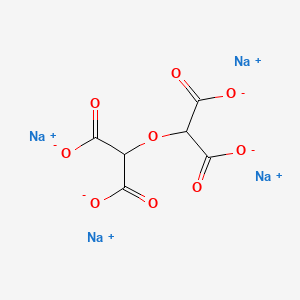

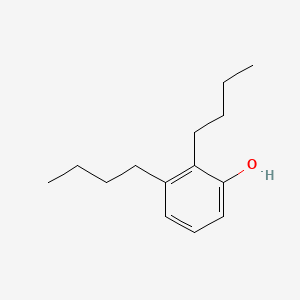
![N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine](/img/structure/B13759858.png)
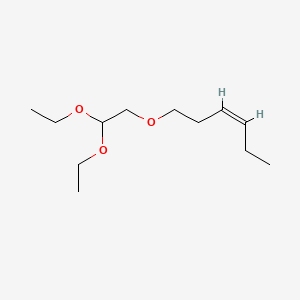
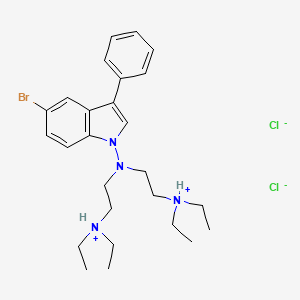
![1,2,5,7-Tetramethyl-1H-benzo[d]imidazole](/img/structure/B13759869.png)


